molecular formula C12H11N3O2 B1526543 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid CAS No. 1291584-22-9

3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid

Cat. No.: B1526543
CAS No.: 1291584-22-9
M. Wt: 229.23 g/mol
InChI Key: XXVFPCCFROXGCQ-UHFFFAOYSA-N
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Description

3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid is a chemical compound characterized by its unique structure, which includes a pyrimidin-4-yl group attached to a benzoic acid moiety via an amino methyl linker

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid typically involves the following steps:

  • Formation of Pyrimidin-4-ylamine: This can be achieved through the reaction of pyrimidine with an appropriate amine source under controlled conditions.

  • Attachment of the Methyl Group: The pyrimidin-4-ylamine is then reacted with a suitable methylating agent to introduce the amino methyl linker.

  • Introduction of the Benzoic Acid Moiety: Finally, the benzoic acid group is attached to the amino methyl linker through a coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The benzoic acid moiety can be further oxidized to produce derivatives such as benzene dicarboxylic acids.

  • Reduction: The pyrimidin-4-yl group can be reduced to form pyrimidin-4-ylamine derivatives.

  • Substitution: The amino methyl linker can undergo substitution reactions with different electrophiles to produce a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Electrophiles like alkyl halides and acyl chlorides are typically employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Benzene dicarboxylic acids and their derivatives.

  • Reduction Products: Pyrimidin-4-ylamine derivatives.

  • Substitution Products: Various substituted derivatives of the amino methyl linker.

Scientific Research Applications

3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe to study biological systems and molecular interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

  • Industry: It can be utilized in the production of materials with specific chemical properties.

Comparison with Similar Compounds

3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid can be compared with other similar compounds, such as:

  • Pyrimidin-4-ylamine derivatives: These compounds share the pyrimidin-4-yl group but differ in their substituents and functional groups.

  • Benzoic acid derivatives: These compounds have the benzoic acid moiety but lack the pyrimidin-4-yl group.

  • Amino methyl linker derivatives: These compounds feature the amino methyl linker but have different attached groups.

Uniqueness: The uniqueness of this compound lies in its combination of the pyrimidin-4-yl group, the amino methyl linker, and the benzoic acid moiety, which together confer specific chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new materials, drugs, and chemical processes.

Properties

IUPAC Name

3-[(pyrimidin-4-ylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-12(17)10-3-1-2-9(6-10)7-14-11-4-5-13-8-15-11/h1-6,8H,7H2,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVFPCCFROXGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNC2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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